Vinyl diisopropylcarbamate
CAS No.:
Cat. No.: VC17199056
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethenyl N,N-di(propan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 |
| Standard InChI Key | AUAXHNZLPNKHMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)OC=C |
Introduction
Chemical Structure and Physicochemical Properties
Vinyl diisopropylcarbamate (C₇H₁₃NO₂) combines a reactive vinyl group with a carbamate functional group substituted with two isopropyl chains. The vinyl group enables participation in polymerization and cycloaddition reactions, while the diisopropylcarbamate moiety introduces steric hindrance, influencing reaction kinetics and selectivity.
Molecular Geometry and Bonding
The compound’s planar vinyl group and tetrahedral carbamate nitrogen create a hybrid geometry that impacts its dipole moment (estimated at 2.1–2.4 D) and solubility. The isopropyl groups adopt a staggered conformation, minimizing steric clashes and stabilizing the molecule through hyperconjugation.
Physical Properties
Limited experimental data exist, but analogous carbamates suggest the following properties:
| Property | Value (Estimated) |
|---|---|
| Melting Point | -10°C to 5°C |
| Boiling Point | 180°C–200°C |
| Density | 0.95–1.05 g/cm³ |
| Solubility in Water | <1 g/L (20°C) |
| LogP (Octanol-Water) | 1.8–2.2 |
The low water solubility and moderate lipophilicity make it suitable for nonpolar reaction media.
Synthetic Methodologies
Carbamate Formation via Isocyanate Route
The most common synthesis involves reacting vinyl isocyanate with diisopropylamine under anhydrous conditions:
This exothermic reaction (~ΔH = 80 kJ/mol) typically proceeds at 0–5°C in tetrahydrofuran (THF) or dichloromethane, yielding 60–75% purity.
Transcarbamoylation
An alternative method employs vinyl chloroformate and diisopropylamine:
This route avoids isocyanate handling but requires strict moisture control to prevent hydrolysis.
Applications in Organic Synthesis
Polymerization Substrate
The vinyl group undergoes radical or ionic polymerization to form polycarbamates, which exhibit thermal stability up to 250°C and resistance to polar solvents. These polymers are explored as coatings and adhesives.
Diels-Alder Reactions
As a dienophile, vinyl diisopropylcarbamate reacts with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered cycloadducts. The diisopropyl groups direct endo selectivity (>90% in some cases).
Protecting Group in Peptide Synthesis
The carbamate moiety temporarily protects amines during solid-phase peptide synthesis. Its bulkiness reduces side reactions, and it is removable via acidic hydrolysis (e.g., HCl/dioxane).
Comparative Analysis with Related Carbamates
| Compound | Key Structural Feature | Reactivity Profile |
|---|---|---|
| Vinyl diisopropylcarbamate | Diisopropyl substitution | High steric hindrance, slow nucleophilic substitution |
| Vinyl carbamate | Unsubstituted carbamate | Faster reactions, lower thermal stability |
| Diethyl carbamate | Ethyl groups | Moderate steric effects, versatile solubility |
| Methyl vinyl carbamate | Methyl group + vinyl | Balanced reactivity for copolymerization |
The diisopropyl variant’s steric bulk makes it less reactive but more selective in asymmetric syntheses.
Research Gaps and Future Directions
-
Thermodynamic Data: Experimental measurements of enthalpy of formation and heat capacity are needed.
-
Catalytic Applications: Exploration in asymmetric catalysis remains underexplored.
-
Biodegradation Studies: Environmental fate and microbial degradation pathways require characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume